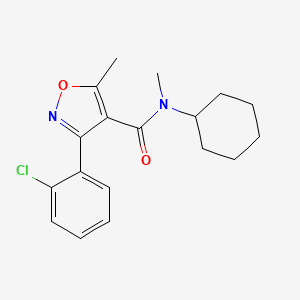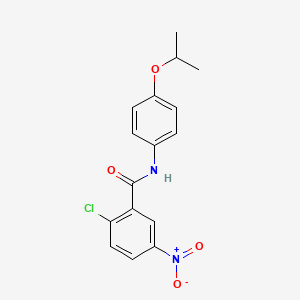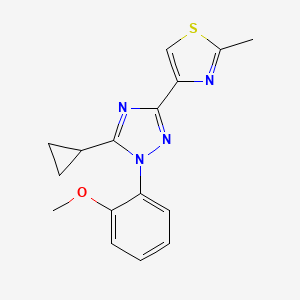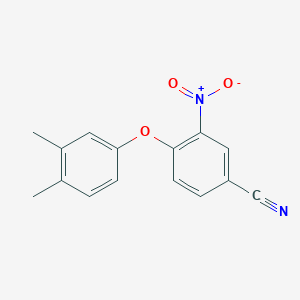
3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-4-isoxazolecarboxamide involves multistep chemical reactions, starting from basic organic or inorganic substrates. A study by Yu et al. (2009) demonstrates the chemoselective synthesis of a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which shares a core structure with our compound of interest. This process typically involves nucleophilic substitution reactions, careful control of stoichiometry, and selective derivatization to achieve the target compound (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-4-isoxazolecarboxamide has been elucidated using various analytical techniques, including X-ray crystallography. A study by Shi et al. (2007) on a related compound provides insights into the crystal structure, indicating the presence of monoclinic space groups and revealing the conformation of the cyclohexenone rings and the intramolecular hydrogen bonds (Shi et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound class can be inferred from studies focusing on similar structures. For instance, reactions involving 2-chlorocycloalkanone oximes leading to the formation of isoxazoles highlight the potential reactivity of the isoxazole group in our compound of interest. These reactions typically result in excellent yields under specific conditions, showcasing the compound's reactivity towards nucleophiles (OhnoMasaji & NaruseNorio, 1966).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-16(18(22)21(2)13-8-4-3-5-9-13)17(20-23-12)14-10-6-7-11-15(14)19/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBRFMSSDZJOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-cyclohexyl-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649478.png)

![butyl 3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5649496.png)
![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)
![4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole](/img/structure/B5649531.png)


![(3R*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5649546.png)
![methyl 1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-phenylpyrrolidine-3-carboxylate](/img/structure/B5649549.png)
![1-(cyclobutylcarbonyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5649558.png)
![2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5649561.png)
![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)